2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core with a 2,5-dimethylphenyl group at the 2-position and a carbaldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,5-dimethylbenzaldehyde with 2-aminopyrimidine to form an intermediate, which is then cyclized to yield the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: 2-(2,5-Dimethylphenyl)-5-nitroimidazo[1,2-a]pyrimidine-3-carbaldehyde.
Scientific Research Applications
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrazine-3-carbaldehyde: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the pyrimidine ring, which can confer different electronic properties and reactivity compared to its pyridine and pyrazine analogs. This uniqueness can be leveraged in the design of novel compounds with specific desired properties .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-5-11(2)12(8-10)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDOIQPOCUNLJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C=CC=NC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175805 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881041-17-4 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881041-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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